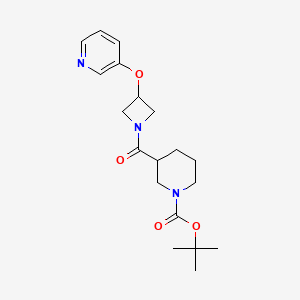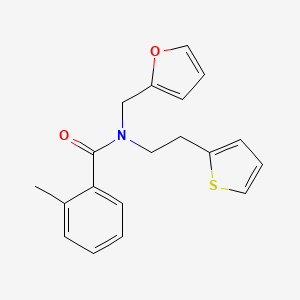![molecular formula C18H17NO B2554996 (2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 478260-71-8](/img/structure/B2554996.png)
(2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dimethylamino group attached to a methylene bridge, which is further connected to a phenyl group and a dihydroindenone core. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of a dimethylamino-substituted aldehyde with a phenyl-substituted dihydroindenone. The reaction is often carried out under basic conditions, using reagents such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the condensation process, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the dimethylamino group with other functional groups.
Scientific Research Applications
(2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
- (2E)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
- (2Z)-2-[(methylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of the dimethylamino group. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
478260-71-8 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C18H17NO/c1-19(2)12-16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(16)20/h3-12,17H,1-2H3 |
InChI Key |
FWTFNAMUEBLLSF-UHFFFAOYSA-N |
SMILES |
CN(C)C=C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C=C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554914.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2554915.png)

![(Z)-methyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2554922.png)



![6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2554929.png)
![N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2554930.png)
![2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B2554931.png)


![2-[4-(6-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2554935.png)
![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2554936.png)
